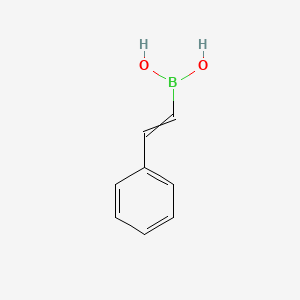

Styrylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Styrylboronic acid, also known as (E)-2-phenylethenylboronic acid, is an organoboron compound with the molecular formula C8H9BO2. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Styrylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of styrene with borane reagents, followed by oxidation to yield the boronic acid. Another method includes the palladium-catalyzed coupling of styryl halides with boronic esters under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the reaction of styryl halides with boronic esters in the presence of a palladium catalyst and a base. The reaction conditions are optimized to maximize yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

Styrylboronic acid serves as a critical coupling partner in palladium-catalyzed Suzuki reactions to form C–C bonds. A representative example involves its reaction with aryl halides:

Styrylboronic acid+Ar–XPd(0)/BaseAr–CH=CH–C₆H₅

Key Data :

-

Reaction with p-bromotoluene yields trans-stilbene derivatives with >80% efficiency under optimized conditions .

-

Electron-deficient aryl halides show slower kinetics due to reduced oxidative addition rates .

| Substrate (Ar–X) | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxystilbene | 85 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C |

| 3-Nitrochlorobenzene | 3-Nitrostilbene | 72 | PdCl₂(dppf), CsF, THF, 60°C |

Chan-Lam Coupling

In the presence of Cu(II) catalysts, this compound forms C–N or C–O bonds with amines/alcohols:

Styrylboronic acid+R–NH₂Cu(OAc)₂, O₂R–NH–CH=CH–C₆H₅

Notable Example :

Conjugate Additions

This compound participates in rhodium-catalyzed 1,4-additions to α,β-unsaturated carbonyls. For instance:

Styrylboronic acid+Dibenzylidene acetoneRhCl(COD)₂β-Styryl ketones

Mechanism :

-

Transmetallation forms a Rh–B intermediate.

-

Migratory insertion into the carbonyl.

Petasis Borono-Mannich Reactions

This compound reacts with amines and carbonyls to generate allylamines. A study demonstrated:

Styrylboronic acid+Salicylaldehyde+Morpholine→Styryl-substituted benzoxazine

Performance :

Protein Conjugation

Recent advances enable site-specific modification of proteins via Cu(II)-mediated reactions with engineered peptides:

Protein–CAST peptide+Styrylboronic acidCu(OAc)₂Bioconjugate

Highlights :

-

Reaction completes within 2 hours at 50 μM peptide concentration, achieving >95% yield .

-

Functional handles (e.g., biotin, azide) are compatible without rate inhibition .

Protodeboronation

This compound undergoes acid-catalyzed protodeboronation, a key side reaction in aqueous media:

Styrylboronic acidH⁺Styrene+B(OH)₃

Factors Influencing Stability :

-

pH : Rapid degradation occurs below pH 3.

-

Substituents : Electron-withdrawing groups accelerate protodeboronation .

Boron Quinolate Formation

Under oxidative conditions, this compound reacts with 8-hydroxyquinoline derivatives to form luminescent complexes:

Styrylboronic acid+8-Hydroxyquinoline→Boron quinolate

Yield : 79% under aerobic conditions .

Multi-Component Syntheses

This compound facilitates one-pot syntheses of tetracoordinate boron complexes. For example:

Styrylboronic acid+8-Hydroxyquinoline+Base→Luminescent organoboron complex

Advantage : Superior reactivity compared to non-conjugated alkenylboronic acids .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic Acids in Sensing Technologies

Styrylboronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing applications. This interaction allows for the selective detection of various analytes, including glucose and other biomolecules. The following are key areas where styrylboronic acids are utilized:

- Glucose Sensors : Boronic acid derivatives have been integrated into hydrogels and polymer matrices to develop glucose-sensitive materials. These sensors can be used in continuous glucose monitoring systems, such as contact lenses designed to detect glucose levels in tears .

- Fluorescent and Electrochemical Sensors : The incorporation of boronic acids into fluorescent and electrochemical sensor designs enhances their sensitivity and specificity. For instance, photonic crystals modified with boronic acids exhibit changes in optical properties upon binding with glucose, enabling non-invasive monitoring .

- Nanoparticle-based Sensors : The modification of nanoparticles with boronic acids has led to the development of advanced sensor materials capable of detecting diols through changes in fluorescence or electrical properties. These sensors show promise for long-term in vivo applications .

Biomedical Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of trans-beta-styryl-boronic acid (TBSA) in models of Alzheimer's disease. Key findings include:

- Reduction of Amyloid Plaque Burden : TBSA has been shown to decrease amyloid plaque accumulation in both cell culture and animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Neuroinflammation Mitigation : TBSA treatment resulted in reduced neuroinflammation markers and improved neuronal survival in C. elegans models expressing amyloid-beta . In 5xFAD mouse models, TBSA significantly decreased astrocyte and microglial activation, indicating its role in alleviating neurodegenerative processes .

- Behavioral Improvements : Behavioral assessments indicated that TBSA-treated mice exhibited improved survival rates and reduced anxiety-like behaviors compared to untreated controls, further supporting its therapeutic potential .

Synthetic Chemistry Applications

Cross-Coupling Reactions

Styrylboronic acids are commonly employed as reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. These reactions are crucial for synthesizing complex organic molecules:

- Stereoselectivity : Research has demonstrated that the use of styrylboronic acids maintains stereochemical integrity during cross-coupling reactions, producing only (E)-isomers . This property is advantageous for synthesizing compounds where stereochemistry is critical.

- Diverse Product Formation : The versatility of styrylboronic acids allows for the synthesis of a wide range of alkenes and other organic compounds under various reaction conditions, showcasing their utility in organic synthesis .

Mecanismo De Acción

The mechanism of action of styrylboronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the transfer of organic groups to other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid moiety also acts as a Lewis acid, facilitating various reactions by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Styrylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid:

Phenylboronic Acid: Contains a phenyl group bonded to a boronic acid moiety. It is less reactive in certain coupling reactions compared to this compound due to the absence of the vinyl group.

Vinylboronic Acid: Contains a vinyl group bonded to a boronic acid moiety.

This compound is unique due to the presence of both a phenyl and a vinyl group, which enhances its reactivity and versatility in various chemical reactions.

Actividad Biológica

Styrylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, its applications in cancer therapy, and its role in lipid metabolism regulation.

1. Structural Characteristics and Synthesis

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and serve as important pharmacophores in drug discovery. The synthesis of styrylboronic acids often involves the incorporation of the boronic acid moiety into various organic frameworks, enhancing their biological activity.

2. Enzyme Inhibition

2.1 Mechanism of Action

Boronic acids, including this compound, have been identified as potent inhibitors of serine proteases and other enzymes. They act by forming a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their activity. This mechanism has been exploited in designing inhibitors for various diseases.

2.2 Case Studies

- Cancer Cell Lines: A study evaluated the growth inhibitory effects of boronic acid-containing compounds against a panel of 39 human cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.48 to 2.1 µM against specific cancer cell lines (B-16 and 1-87) .

- Tubulin Polymerization Inhibition: this compound derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The most active compounds showed IC50 values around 21-22 µM, indicating moderate efficacy .

3. Lipid Metabolism Regulation

3.1 Role in Dyslipidemia Treatment

Recent research has highlighted the potential of boron-containing compounds, including this compound, as therapeutic agents for dyslipidemia—a condition characterized by abnormal lipid levels that can lead to cardiovascular diseases. These compounds have been shown to inhibit the transcriptional activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid homeostasis .

3.2 Experimental Findings

In vitro studies demonstrated that specific boron-based compounds effectively reduced the expression of genes involved in lipid synthesis pathways at the mRNA level, suggesting a promising role in managing conditions like hyperlipidemia and obesity .

4. Antiviral Activity

Styrylboronic acids have also been investigated for their antiviral properties, particularly against flaviviruses such as Dengue and Zika viruses. Research indicates that these compounds can inhibit viral replication by targeting viral proteases, showcasing their potential as antiviral agents .

5. Summary Table of Biological Activities

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Growth inhibition in cancer cells | 0.48 - 2.1 | B-16 and 1-87 cell lines |

| Tubulin polymerization inhibition | 21 - 22 | Tubulin |

| Lipid synthesis gene expression | Not specified | SREBP target genes |

| Antiviral activity | Not specified | Dengue/Zika virus proteases |

Propiedades

Número CAS |

4363-35-3 |

|---|---|

Fórmula molecular |

C8H9BO2 |

Peso molecular |

147.97 g/mol |

Nombre IUPAC |

2-phenylethenylboronic acid |

InChI |

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H |

Clave InChI |

VKIJXFIYBAYHOE-UHFFFAOYSA-N |

SMILES canónico |

B(C=CC1=CC=CC=C1)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.